molecular formula C19H14O7 B10816509 Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester CAS No. 137988-21-7

Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester

Cat. No. B10816509
CAS RN: 137988-21-7
M. Wt: 354.3 g/mol
InChI Key: WIKLVWCKOMIMAW-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route for WYE-176041 involves the esterification of 4-hydroxybenzoic acid with 7-acetoxy-4-oxo-chromen-3-yl alcohol.

      Reaction Conditions: Specific reaction conditions and reagents used in the synthesis are detailed in scientific literature.

      Industrial Production: While information on large-scale industrial production methods is limited, academic research provides insights into laboratory-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: WYE-176041 undergoes various chemical reactions, including ester hydrolysis, oxidation, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and reagents employed.

  • Scientific Research Applications

      Chemistry: WYE-176041 serves as a valuable synthetic intermediate for the preparation of more complex molecules.

      Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.

      Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.

      Industry: Limited data exist on industrial applications, but its versatility warrants further exploration.

  • Mechanism of Action

    • The exact mechanism by which WYE-176041 exerts its effects remains an active area of research.
    • Molecular Targets: Researchers investigate its interactions with specific proteins, enzymes, or receptors.

      Pathways Involved: Studies explore signaling pathways affected by WYE-176041.

  • Comparison with Similar Compounds

      Uniqueness: WYE-176041’s unique structure, combining chromone and benzoate moieties, sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, related compounds include other chromones, flavonoids, and esters.

    properties

    IUPAC Name

    methyl 4-(7-acetyloxy-4-oxochromen-3-yl)oxybenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H14O7/c1-11(20)25-14-7-8-15-16(9-14)24-10-17(18(15)21)26-13-5-3-12(4-6-13)19(22)23-2/h3-10H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WIKLVWCKOMIMAW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H14O7
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50160446
    Record name Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50160446
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.3 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    137988-21-7
    Record name Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988217
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50160446
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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